A Comprehensive Technical Guide to the Physicochemical Properties of 2-(5-chloro-2-nitrophenyl)acetonitrile
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(5-chloro-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-chloro-2-nitrophenyl)acetonitrile is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive nitrile group and an electrophilic aromatic ring activated by the nitro group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
This guide provides a detailed examination of the key physicochemical properties of 2-(5-chloro-2-nitrophenyl)acetonitrile, offering both established data and standardized protocols for its characterization. The methodologies described are grounded in established laboratory practice, ensuring reliability and reproducibility for researchers.
Physicochemical and Spectroscopic Characterization
A precise understanding of a compound's physical properties is the foundation of its application in any scientific endeavor. These properties dictate the conditions required for storage, handling, and reaction setup.
Summary of Physical Properties
The known physical properties of 2-(5-chloro-2-nitrophenyl)acetonitrile are summarized in the table below. It is critical to note that while some properties have been experimentally determined, others are predicted based on computational models. Such predictions offer valuable approximations but should be confirmed experimentally for critical applications.
| Property | Value | Source |
| CAS Number | 72301-65-6 | [1][2][3][4] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 196.59 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 87 °C | [5] |
| Boiling Point | 332.6 ± 27.0 °C (Predicted) | [5] |
| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI | InChI=1S/C8H5ClN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2 | [4] |
| SMILES | C1=CC(=C(C=C1Cl)CC#N)[O-] |
Spectroscopic Profile (Expected)
While experimentally derived spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the compound after synthesis or purchase.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methylene protons.
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring will likely appear in the range of δ 7.5-8.5 ppm. Their splitting patterns (doublets, doublet of doublets) will be complex due to their coupling with each other. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the nitrile and the aromatic ring are expected to appear as a singlet around δ 4.0-4.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the chlorine atom (C-Cl).
-
Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the range of δ 115-125 ppm.
-
Methylene Carbon (-CH₂-): The methylene carbon signal is expected around δ 20-30 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹.
-
Nitro Group Stretches (NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
-
Methodologies for Experimental Verification
To ensure the integrity of research, key physical properties should be verified in the laboratory. The following sections detail standard, self-validating protocols for determining the melting point and solubility profile of 2-(5-chloro-2-nitrophenyl)acetonitrile.
Melting Point Determination
Causality: The melting point is a robust indicator of a crystalline solid's purity.[1][6] A pure compound will have a sharp melting point range (typically 0.5-1.0 °C), whereas impurities will cause a depression and broadening of this range.[6] This protocol utilizes a capillary-based method, which ensures uniform and controlled heating.
Protocol:
-
Sample Preparation:
-
Place a small amount of finely powdered, dry 2-(5-chloro-2-nitrophenyl)acetonitrile onto a clean, dry watch glass.
-
Take a glass capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame.[1]
-
Press the open end of the capillary tube into the powder to collect a small sample.
-
Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[7]
-
-
Measurement (Digital Melting Point Apparatus):
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time in the subsequent accurate measurement.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.
-
Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).[7]
-
The melting point range is reported as T₁ - T₂.
-
Perform the measurement in duplicate or triplicate to ensure consistency.
-
Qualitative Solubility Assessment
Causality: The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[8] A systematic solubility analysis not only identifies suitable solvents for reactions and purification but also provides insight into the compound's functional groups (e.g., acidic or basic nature). This hierarchical testing scheme efficiently classifies the compound.
Protocol:
-
General Procedure: For each solvent, add approximately 25 mg of the compound to a small test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[9] Observe for complete dissolution.
-
Solvent Testing Hierarchy:
-
Step A: Water (H₂O).
-
Rationale: To determine polarity and the presence of highly polar functional groups. Given the structure, low solubility is expected.
-
If Soluble: Test the aqueous solution with litmus paper to check for acidity or basicity.[10]
-
If Insoluble: Proceed to Step B.
-
-
Step B: 5% Sodium Hydroxide (NaOH) aq.
-
Rationale: To test for acidic functional groups. The compound lacks strongly acidic protons, so it is expected to be insoluble.
-
If Insoluble: Proceed to Step C.
-
-
Step C: 5% Hydrochloric Acid (HCl) aq.
-
Rationale: To test for basic functional groups (like amines). The compound is not basic and is expected to be insoluble.[9]
-
If Insoluble: The compound is classified as neutral. Proceed to test solubility in organic solvents.
-
-
Step D: Organic Solvents. Test solubility in a range of common laboratory solvents to establish a practical profile.
-
Methanol / Ethanol (Polar, protic)
-
Acetone / Ethyl Acetate (Polar, aprotic)
-
Dichloromethane (DCM) (Nonpolar)
-
Toluene / Hexane (Nonpolar)
-
-
The results from this workflow allow for the rational selection of solvents for synthesis, chromatography, and recrystallization.
Experimental Workflow Diagrams
The logical flow of the experimental determination of physical properties can be visualized to enhance clarity and reproducibility in the laboratory setting.
Caption: Workflow for Melting Point Determination.
Caption: Hierarchical Workflow for Solubility Assessment.
Safety and Handling
Primary Hazards:
-
Toxicity: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[11][14] Organic nitriles can be metabolized in the body to release cyanide, which is highly toxic and can impair cellular respiration, leading to symptoms such as headache, dizziness, weakness, and in severe cases, convulsions and death.[14]
-
Irritation: It is expected to be a skin, eye, and respiratory tract irritant.[11][13] Direct contact can cause redness and pain. Inhalation of dust may irritate the mucous membranes.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn and kept buttoned.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[11]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[14]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
References
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
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PubChem. 2-(5-Chloro-2-nitrophenyl)acetonitrile. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
University of Colorado Boulder. Experiment 1 - Melting Points. [Link]
-
University of the Fraser Valley. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Massachusetts. Melting point determination. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]
-
Queen's University. Solubility of Organic Compounds. [Link]
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PubChem. 2-Nitrophenylacetonitrile. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. [Link]
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Chemcd. 2-(5-chloro-2-nitrophenyl)acetonitrile. [Link]
-
Chemical Synthesis Database. (2-chloro-3-nitrophenyl)acetonitrile. [Link]
-
University of Babylon. experiment (1) determination of melting points. [Link]
-
Clarion University. Determination of Melting Point. [Link]
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